molecular formula C13H14BrNO2S2 B2425956 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1704667-06-0

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2425956
CAS No.: 1704667-06-0
M. Wt: 360.28
InChI Key: HOTMGQLJJLZZIE-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the bromination of 2-methoxy-5-methylthiophene followed by a series of reactions to introduce the carboxamide group. The reaction conditions often include the use of bromine as a brominating agent and various organic solvents to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide include other thiophene derivatives such as:

  • 2-bromo-5-methylthiophene
  • 5-methyl-2-thiophenecarboxamide
  • 2-methoxy-5-methylthiophene

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H14BrN1O3SC_{13}H_{14}BrN_{1}O_{3}S with a molecular weight of approximately 344.23 g/mol. It contains a bromine atom, a methoxy group, and a thiophene moiety, which contribute to its diverse biological activities. The structural representation is as follows:

PropertyValue
Molecular FormulaC₁₃H₁₄BrN₁O₃S
Molecular Weight344.23 g/mol
CAS Number1797182-57-0

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may inhibit glycosidases, enzymes critical in carbohydrate metabolism. The presence of the bromine atom and the thiophene ring enhances its interaction with biological targets, potentially leading to therapeutic effects in metabolic disorders.

Biological Activity Overview

Recent research has highlighted several key areas of biological activity for this compound:

  • Antitumor Activity :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
    • For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on glycosidases, which are implicated in several diseases including diabetes and cancer.
    • Specific interactions with enzyme active sites have been modeled using molecular docking studies, indicating favorable binding affinities .
  • Antimicrobial Properties :
    • Some derivatives of this compound have exhibited antimicrobial activity comparable to standard antibiotics, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of this compound against A-431 human epidermoid carcinoma cells. The compound demonstrated significant inhibition of cell proliferation with an IC50 value below that of doxorubicin, a common chemotherapeutic agent.

Case Study 2: Glycosidase Inhibition
Research investigating the glycosidase inhibitory activity revealed that the compound effectively reduced enzyme activity in vitro, supporting its potential use in managing metabolic disorders related to carbohydrate metabolism.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study FocusFindings
Antitumor ActivitySignificant cytotoxicity against cancer cells; IC50 values < 10 µM .
Enzyme InhibitionEffective inhibition of glycosidases; potential therapeutic implications.
Antimicrobial ActivityComparable efficacy to standard antibiotics against certain bacterial strains .

Properties

IUPAC Name

4-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S2/c1-8-3-4-11(19-8)10(17-2)6-15-13(16)12-5-9(14)7-18-12/h3-5,7,10H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTMGQLJJLZZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC(=CS2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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